![molecular formula C31H37ClN4O4 B611137 5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate CAS No. 2158336-47-9](/img/structure/B611137.png)
5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” is a complex organic compound that may have applications in various scientific fields. The compound’s structure suggests it could be used in biochemical research, potentially as a fluorescent dye or a biochemical probe due to the presence of the xanthylium moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” likely involves multiple steps, including:
Formation of the xanthylium core: This could involve the condensation of appropriate aromatic aldehydes with amines.
Attachment of the aminohexyl group: This step might involve nucleophilic substitution reactions.
Carbamoylation: This could be achieved using carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the xanthylium core.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include:
Oxidized derivatives: With altered electronic properties.
Reduced derivatives: Potentially with different fluorescence characteristics.
Substituted derivatives: With various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fluorescent probes: Due to the xanthylium core, the compound could be used in fluorescence microscopy or spectroscopy.
Chemical sensors: For detecting specific ions or molecules.
Biology
Cell labeling: The compound could be used to label cells or cellular components.
Biochemical assays: As a marker or indicator in various assays.
Medicine
Diagnostic tools: Potential use in imaging techniques.
Therapeutic agents: If modified to target specific biological pathways.
Industry
Material science: Incorporation into polymers or other materials for specific properties.
Analytical chemistry: Use in analytical techniques for detecting or quantifying substances.
Wirkmechanismus
The mechanism of action would depend on the specific application but might involve:
Fluorescence: The xanthylium core could absorb light and re-emit it at a different wavelength.
Binding interactions: The aminohexyl group could interact with biological molecules, altering their function or localization.
Chemical reactivity: The compound could participate in reactions that modify other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine derivatives: Similar fluorescent properties.
Fluorescein derivatives: Another class of fluorescent dyes.
Other xanthylium compounds: With variations in the substituents.
Uniqueness
“5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” may offer unique properties such as:
Enhanced fluorescence: Due to specific structural features.
Targeted interactions: With biological molecules due to the aminohexyl group.
Versatility: In chemical modifications and applications.
Eigenschaften
CAS-Nummer |
2158336-47-9 |
|---|---|
Molekularformel |
C31H37ClN4O4 |
Molekulargewicht |
565.11 |
IUPAC-Name |
5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H36N4O4/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38) |
InChI-Schlüssel |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAMRA amine, 5-isomer |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


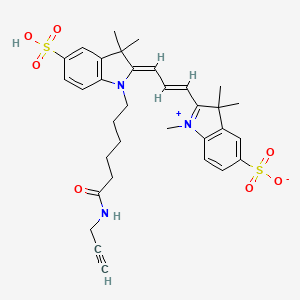

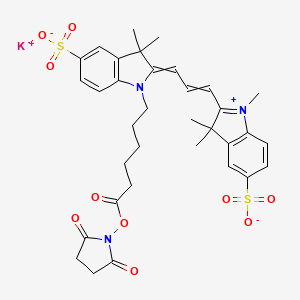
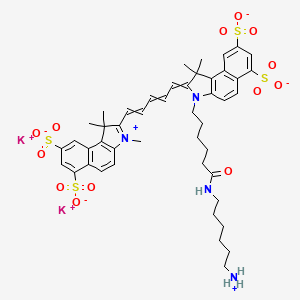
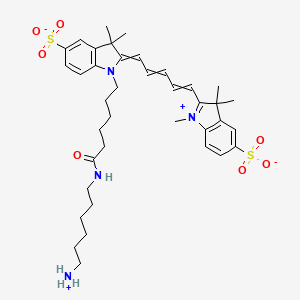
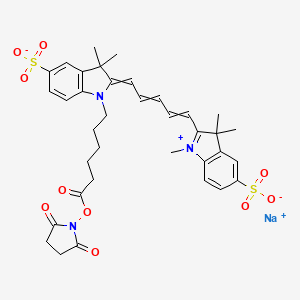
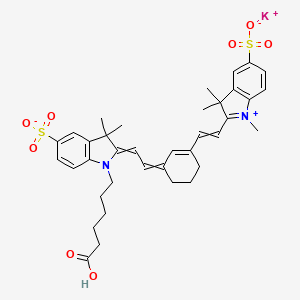
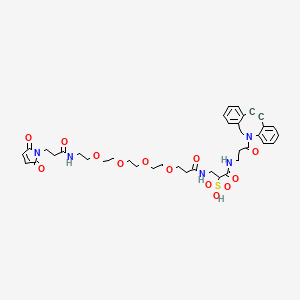
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
